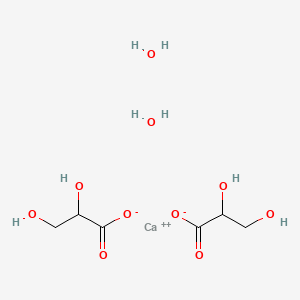

Calcium 2,3-dihydroxypropanoate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is characterized by its molecular formula C₆H₁₄CaO₁₀ and a molecular weight of 286.25 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then adding calcium hydroxide slowly while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the dihydrate form of the compound .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The compound is often produced in bulk for use in various applications, including pharmaceuticals and food additives .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium 2,3-dihydroxypropanoate dihydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium tartrate.

Reduction: It can be reduced to form calcium lactate.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products Formed:

Oxidation: Calcium tartrate

Reduction: Calcium lactate

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Calcium 2,3-dihydroxypropanoate dihydrate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies related to metabolic pathways involving glyceric acid.

Medicine: Investigated for its potential use in calcium supplementation and as a therapeutic agent in certain metabolic disorders.

Industry: Utilized in the production of biodegradable polymers and as a food additive for calcium fortification

Mécanisme D'action

The mechanism of action of calcium 2,3-dihydroxypropanoate dihydrate involves its role as a calcium ion donor. In biological systems, it can influence various calcium-dependent processes, including muscle contraction, neurotransmission, and enzyme activity. The compound interacts with molecular targets such as calcium channels and binding proteins, modulating their activity and affecting cellular functions .

Comparaison Avec Des Composés Similaires

- Calcium lactate

- Calcium tartrate

- Calcium gluconate

Comparison:

- Calcium lactate: Similar in being a calcium salt but differs in the organic acid component (lactic acid vs. glyceric acid).

- Calcium tartrate: Also a calcium salt but derived from tartaric acid, with different solubility and stability properties.

- Calcium gluconate: Another calcium salt, derived from gluconic acid, commonly used in medical applications for calcium supplementation .

Uniqueness: Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which imparts distinct properties such as solubility and reactivity.

Activité Biologique

Calcium 2,3-dihydroxypropanoate dihydrate, commonly referred to as D-glyceric acid calcium salt dihydrate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including immunology and medicine.

- Molecular Formula : C6H14CaO10

- Molecular Weight : 286.25 g/mol

- CAS Number : 6000-41-5

- Appearance : White to off-white solid, hygroscopic

- Melting Point : Approximately 134 °C (decomposes upon heating)

This compound primarily interacts with calcium channels in the body. These channels are crucial for regulating calcium levels in various tissues, including muscles and neurons. The compound modulates calcium influx into cells, which affects several cellular processes such as:

- Muscle Contraction

- Neurotransmission

- Cell Growth

This modulation is particularly relevant in the context of immune responses, where calcium signaling plays a vital role.

Biological Activity

Research indicates that this compound exhibits immunological activities. It has been studied for its potential as a Toll-like receptor (TLR) antagonist, particularly TLR7/8. These receptors are essential in the innate immune system and play a role in recognizing pathogens, making the compound relevant for therapeutic applications in immunology.

Key Findings from Research

- Immunomodulation : The compound has shown promise in modulating immune responses by acting as an antagonist to TLRs, which may influence the development of therapies for autoimmune diseases and infections.

- Metabolic Pathways : Studies have indicated that it may participate in various metabolic pathways, potentially influencing energy metabolism and cellular signaling.

- Calcium Supplementation : Given its calcium content, it is also investigated for its role in bone health and as a dietary supplement.

Applications

This compound has diverse applications across several fields:

| Field | Application Description |

|---|---|

| Chemistry | Used as a reagent in organic synthesis and catalysis. |

| Biology | Studied for its role in metabolic pathways and enzyme interactions. |

| Medicine | Investigated for potential use in calcium supplementation and bone health. |

| Industry | Utilized in producing biodegradable polymers and stabilizers. |

Case Study 1: Immunological Applications

A study conducted on the immunomodulatory effects of this compound demonstrated its ability to downregulate pro-inflammatory cytokines when used in vitro on immune cells. This suggests potential therapeutic uses in managing inflammatory conditions.

Case Study 2: Calcium Supplementation

In a clinical trial assessing the efficacy of various calcium supplements on bone density, this compound was included among other compounds. Results indicated a significant improvement in bone mineral density among participants taking this compound compared to those on placebo.

Propriétés

Numéro CAS |

67525-74-0 |

|---|---|

Formule moléculaire |

C6H10CaO8 |

Poids moléculaire |

250.22 g/mol |

Nom IUPAC |

calcium;2,3-dihydroxypropanoate |

InChI |

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2 |

Clé InChI |

VPWAVWZPVGDNMN-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

SMILES canonique |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.